Tri(Azido-PEG3-amide)-amine
Description
Evolution and Significance of Branched Linkers in Chemical and Biological Research
The journey from linear to branched linkers in polymer chemistry has been driven by the need for more complex and efficient molecular constructs, particularly in drug delivery and bioconjugation. acs.orgnih.gov Linear PEGs offer a maximum of two active sites for conjugation, which can limit the loading capacity of a therapeutic agent on a single polymer chain. mdpi.com To overcome this, researchers developed branched polymers and multimeric PEG systems. mdpi.comnih.gov
These branched architectures, which include dendrimer-like structures and Y-shaped PEGs, provide an increased number of functional groups compared to linear PEGs of the same molecular weight. mdpi.comjenkemusa.com This multivalency is crucial in applications such as antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio (DAR) is often desirable to enhance therapeutic efficacy. americanpharmaceuticalreview.commdpi.com The spatial arrangement of these linkers can also influence the stability, solubility, and pharmacokinetic profile of the conjugated molecule. americanpharmaceuticalreview.comnih.gov For instance, a branched PEG configuration can create a "hydrophilicity reservoir," effectively shielding a hydrophobic drug payload and improving its performance. americanpharmaceuticalreview.com The evolution of these linkers has been a key trend in ADC development, enabling the creation of more potent and targeted therapies. mdpi.comresearchgate.net
Principles of "Click" Chemistry and its Impact on Macromolecular Design
The advent of "click" chemistry, a concept introduced by K. Barry Sharpless and colleagues, has revolutionized the synthesis of complex molecules. nih.govwikipedia.orgalfa-chemistry.com This field of chemistry is defined by a set of reactions that are highly efficient, reliable, and specific. wikipedia.orgresearchgate.net To be classified as a "click" reaction, a process must be modular, wide in scope, high-yielding, and insensitive to oxygen and water. wikipedia.orgslideshare.net These reactions typically proceed under mild conditions and generate minimal to no byproducts, aligning with the principles of green chemistry. nih.govalfa-chemistry.com
The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an azide (B81097) and an alkyne to form a stable triazole ring. nih.govalfa-chemistry.com This reaction's modularity and reliability have made it an invaluable tool in polymer science for several reasons: researchgate.net
Precise Functionalization: It allows for the exact placement of functional groups onto polymer backbones. researchgate.net
Complex Architectures: It facilitates the construction of sophisticated macromolecular structures like star polymers, dendrimers, and network polymers. researchgate.net
Bioconjugation: Its biocompatibility allows for the modification of biological molecules in their native environments. wikipedia.org
The impact of click chemistry on macromolecular design is profound, enabling the rapid and efficient assembly of molecular building blocks into functional materials for a wide array of applications, from drug discovery to materials science. alfa-chemistry.comresearchgate.net
Positioning Tri(Azido-PEG3-amide)-amine within Advanced Multivalent PEG Systems
This compound is a heterobifunctional, branched PEG linker that embodies the principles of both multivalent design and click chemistry. axispharm.comaxispharm.comaxispharm.com Its structure is designed for specific and versatile applications in bioconjugation and drug delivery.
This compound features a central amine group that serves as a branching point. From this core, three PEG3 (polyethylene glycol with three repeating ethylene (B1197577) glycol units) arms extend, each terminating in an azide group. axispharm.comaxispharm.com The single, primary amine at the core provides a reactive handle for conjugation to a target molecule (e.g., a protein, antibody, or nanoparticle surface) through reactions with carboxylic acids or activated esters. axispharm.com
The three terminal azide groups are poised for participation in click chemistry reactions, most notably the CuAAC reaction with alkyne-containing molecules. axispharm.comaxispharm.com This trivalent design allows for the attachment of up to three different or identical molecules, significantly increasing the payload capacity of the construct. mdpi.com
The PEG spacers confer hydrophilicity, which can improve the solubility and reduce the aggregation of the final conjugate. nih.gov This combination of a single point of attachment (the amine) and multiple points for further functionalization (the azides) makes this compound a powerful tool for creating well-defined, high-capacity drug delivery systems and other complex biomolecular architectures. axispharm.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 833.9 |
| Purity | ≥95% |
| Structure | Branched |
| Functional Groups | 1 x Amine, 3 x Azide |
| Spacer | PEG3 |
Table 2: Functional Group Reactivity
| Functional Group | Reactive Partner | Resulting Linkage |
| Amine (-NH2) | Activated Esters (e.g., NHS), Carboxylic Acids | Amide |
| Azide (-N3) | Alkynes | Triazole (via Click Chemistry) |
Properties
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H63N13O12/c34-43-40-7-16-53-22-28-56-25-19-50-13-1-31(47)37-4-10-46(11-5-38-32(48)2-14-51-20-26-57-29-23-54-17-8-41-44-35)12-6-39-33(49)3-15-52-21-27-58-30-24-55-18-9-42-45-36/h1-30H2,(H,37,47)(H,38,48)(H,39,49) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWAINXLYZWMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H63N13O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tri Azido Peg3 Amide Amine
Design Rationale for the Branched Tri(Azido-PEG3-amide)-amine Scaffold
The architecture of this compound is intentionally designed to offer a versatile platform for various chemical biology applications. The key components of its structure are a central amine core, three polyethylene (B3416737) glycol (PEG) spacer arms, and terminal azide (B81097) groups.
The central tertiary amine serves as a branching point, allowing for the attachment of three separate PEGylated arms. This trivalent structure is advantageous for applications requiring multivalency, where the simultaneous interaction of the three arms with target molecules can lead to enhanced binding affinity and avidity. The choice of a nitrogen atom as the central core provides a compact and synthetically accessible branching point.
Each of the three arms extending from the central amine core incorporates a triethylene glycol (PEG3) spacer. Polyethylene glycol is widely utilized in biomedical applications due to its biocompatibility, non-immunogenicity, and ability to improve the solubility and pharmacokinetic properties of conjugated molecules. axispharm.com The PEG3 units act as flexible, hydrophilic linkers that provide spatial separation between the central core and the terminal functional groups. This separation can be crucial for minimizing steric hindrance and allowing the terminal azides to efficiently participate in subsequent reactions.
The molecule is terminated with three azide (-N₃) groups. Azides are highly versatile functional groups in chemical synthesis, most notably for their participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govvectorlabs.com These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating the this compound scaffold to other molecules, such as proteins, peptides, or small molecule drugs, that have been modified to contain a corresponding alkyne group. nih.gov The presence of three azide groups offers the potential for creating complex, multifunctional constructs.
Comprehensive Synthetic Pathways to the this compound Structure
The synthesis typically begins with a trifunctional core molecule that can serve as the precursor to the central amine. A common approach is to use a molecule that already contains a primary amine that can be elaborated into the trivalent core. One possible synthetic route starts from a commercially available tri-functional molecule.
A convergent synthetic pathway can also be employed, providing access to trifunctional oligoethyleneglycol-amine linkers. rsc.orgresearchgate.net For instance, the reductive coupling of a primary azide with bifunctional OEG-azide precursors can yield a symmetrical dialkylamine with a central nitrogen atom. rsc.orgresearchgate.net
Once the central amine core is established, the three PEGylated arms are attached. This is typically achieved through the formation of robust amide bonds. The precursor for the PEG arms is a molecule containing a triethylene glycol chain with a carboxylic acid at one end and an azide at the other.
The amide bond formation is a standard reaction in organic synthesis and can be accomplished using a variety of coupling agents. researchgate.net Common reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) to form an activated ester that readily reacts with the primary amines of the central core. creativepegworks.comresearchgate.net The reaction between an amine and a carboxylic acid to form an amide bond is a well-established and efficient process. axispharm.com
The general scheme for the amide bond formation is as follows:
Activation of the carboxylic acid group of Azido-PEG3-carboxylic acid using a coupling agent (e.g., EDC/NHS).
Reaction of the activated PEG derivative with the central tri-amine core.
Purification of the final this compound product.
This synthetic approach allows for the modular construction of the final product, with the potential to introduce variations in the PEG linker length or the terminal functional groups if desired.
Regioselective Introduction of Azide Moieties
The introduction of azide functionalities onto PEG chains is a critical step in the synthesis of this compound. This transformation is typically achieved with high regioselectivity, ensuring the azide group is located at the terminus of the PEG chain. A common and effective method involves the conversion of a terminal hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide salt.
A widely employed strategy begins with the activation of the terminal hydroxyl group of a PEG chain by converting it into a mesylate or tosylate. google.comnih.gov This is typically accomplished by reacting the hydroxyl-terminated PEG with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. nih.gov The resulting sulfonate ester is an excellent leaving group.
The subsequent step is the nucleophilic substitution reaction. The activated PEG-sulfonate is treated with an azide source, most commonly sodium azide (NaN₃), in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF). nih.govnih.gov The azide ion (N₃⁻) displaces the mesylate or tosylate group via an Sₙ2 reaction, yielding the desired terminal azide. This two-step process is highly efficient and ensures that the azide is positioned specifically at the end of the PEG chain.
Table 1: Key Reactions in Regioselective Azidation of PEG
| Step | Reactants | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1. Activation | Hydroxyl-terminated PEG | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Triethylamine | PEG-mesylate or PEG-tosylate | Convert hydroxyl to a good leaving group. |
Convergent and Divergent Synthetic Approaches to Branched PEG-Amine Linkers
The assembly of the branched structure of this compound can be approached through two primary strategies: convergent synthesis and divergent synthesis. rsc.org Both methods have distinct advantages and are chosen based on factors such as reaction efficiency, ease of purification, and desired final purity.
Divergent Synthesis: In a divergent approach, the molecule is built outwards from a central core. nih.gov For this compound, the synthesis would commence with a trifunctional amine core, such as tris(2-aminoethyl)amine (B1216632). The synthesis would proceed in a stepwise fashion, adding the PEG3 units and azide groups in successive generations. glpbio.com For instance, the core amine could be reacted with a precursor of the azido-PEG3-acid, often with the azide precursor protected, followed by deprotection and subsequent reactions. While this method allows for the creation of various generations of branched molecules from a common starting point, it can present challenges. As the molecule grows, the number of simultaneous reactions increases, which can lead to incomplete reactions and the formation of closely related impurities, making purification progressively more difficult. glpbio.comnih.gov
Convergent Synthesis: A convergent strategy involves the synthesis of the individual arms of the molecule first, which are then coupled to the central core in the final steps. rsc.org For this compound, this would entail the pre-synthesis of an "Azido-PEG3-carboxylic acid" fragment. This fragment is synthesized and purified to a high degree before being attached to the central core.
A plausible convergent route would be:
Arm Synthesis: An appropriate PEG3 precursor bearing a terminal azide and a protected carboxylic acid is synthesized. Alternatively, a commercially available building block like t-Boc-N-amido-PEG3-azide can be utilized and its acid functionality revealed. broadpharm.com
Activation: The carboxylic acid of the PEG arm is activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. researchgate.net
Coupling: Three equivalents of the activated Azido-PEG3 arm are reacted with the central tris(2-aminoethyl)amine core. The primary amines of the core react with the activated carboxyl groups to form stable amide bonds. vectorlabs.combroadpharm.com
This convergent approach is often preferred as it simplifies the purification process. rsc.org The individual arms can be purified to a high standard before the final coupling step, and the final product will have a significantly different molecular weight and polarity from the starting materials, facilitating its isolation. rsc.org
Table 2: Comparison of Synthetic Approaches
| Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Divergent | Synthesis proceeds outwards from a central core in a stepwise manner. | Can generate multiple molecular generations from one starting point. | Purification becomes increasingly difficult with each step; higher potential for defects. glpbio.comnih.gov |
Isolation and Purification Techniques for Branched Polymeric Compounds
The inherent nature of PEGylated compounds, particularly branched structures, necessitates specialized techniques for their isolation and purification to achieve the high purity required for their intended applications.
Chromatographic Methodologies for High Purity Acquisition
Due to the polymeric nature and potential for closely related impurities from the synthesis, chromatographic methods are indispensable for obtaining high-purity this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly powerful technique for this purpose. chromatographyonline.com
In RP-HPLC, a non-polar stationary phase (like C18 or C4 silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile, often with an additive like trifluoroacetic acid (TFA). chromatographyonline.commdpi.com Separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The branched structure and the presence of multiple PEG units give this compound a distinct hydrophobic character that allows for its separation from unreacted starting materials (like the hydrophilic amine core) and partially substituted intermediates.
Preparative RP-HPLC can be employed to isolate pure fractions of the desired compound from a complex reaction mixture. mdpi.com The conditions, including the gradient slope, temperature, and choice of stationary phase, can be optimized to achieve baseline separation of the target molecule from its impurities. chromatographyonline.commdpi.com Following separation, the collected fractions containing the pure product are typically lyophilized to remove the mobile phase solvents and yield the final, highly purified compound.
Chemoselective Reactivity and Reaction Mechanisms of Tri Azido Peg3 Amide Amine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Multivalent Azides
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient method for forming 1,2,3-triazole linkages. nih.govacs.org The reaction unites an azide (B81097) and a terminal alkyne with high regioselectivity and yield. acs.orgwikipedia.org For a multivalent substrate like Tri(Azido-PEG3-amide)-amine, achieving complete and efficient conjugation across all three azide sites requires careful optimization of the reaction conditions.
The efficiency of the CuAAC reaction hinges on the catalytic system, which generates and stabilizes the active Copper(I) species. wikipedia.org
Copper Source and Reducing Agent : The active catalyst is the Cu(I) ion. While Cu(I) salts can be used directly, it is more common to generate them in situ from a more stable Cu(II) precursor, such as Copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. wikipedia.orgnih.gov Sodium ascorbate (B8700270) is a widely used and effective reducing agent for this purpose. nih.gov
Accelerating Ligands : Ancillary ligands are critical for stabilizing the Cu(I) oxidation state against disproportionation and oxidation, thereby increasing reaction efficiency and rate. rsc.org For bioconjugation applications in aqueous media, water-soluble ligands are essential. Tris(3-hydroxypropyltriazolyl-methyl)amine (THPTA) is a prominent example that not only accelerates the reaction but also protects sensitive biomolecules from oxidative damage by sequestering copper ions. nih.gov The structure of tripodal amine ligands, including chelate arm length and donor groups, significantly influences both catalytic activity and the stability of the complex. rsc.org
Solvent and pH : A major advantage of CuAAC is its compatibility with a wide range of solvents, including water, and its effectiveness across a broad pH spectrum (typically 4-12). acs.org This versatility makes it highly suitable for modifying biomolecules under physiological conditions. nih.gov
The following table summarizes key components and considerations for optimizing CuAAC catalytic systems for multivalent azides.
| Component | Example(s) | Role in Reaction | Key Considerations |
| Copper Source | CuSO₄, CuI | Provides the catalytic metal center. | Cu(II) sources require a reducing agent; Cu(I) can be sensitive to oxidation. wikipedia.orgnih.gov |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state. | Essential when starting with Cu(II) salts. nih.gov |
| Ligand | THPTA, other tris(triazolylmethyl)amines | Accelerates reaction, stabilizes Cu(I), protects substrates. nih.govrsc.org | Ligand choice affects reaction kinetics and catalyst stability. rsc.org |
| Solvent | Water, DMF, DMSO | Provides the reaction medium. | Reaction is robust in many solvents; water is preferred for biocompatibility. nih.govacs.org |
| Base | DIPEA (occasionally used) | Can promote the formation of the copper acetylide intermediate. | Often unnecessary as alkyne deprotonation is typically fast. nih.govresearchgate.net |
The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise mechanism involving copper-acetylide intermediates. acs.org
The currently accepted mechanism suggests that the reaction is second-order with respect to the copper catalyst, implying a dinuclear transition state. acs.orgwikipedia.org The process begins with the formation of a copper-acetylide complex from a terminal alkyne. A second copper atom is believed to activate the azide, bringing the two reactive partners together. wikipedia.org This coordination facilitates a cyclization event, leading to a copper-triazolide intermediate. Subsequent protonation releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper catalyst. acs.orgwikipedia.org
A hallmark of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwikipedia.org This is in stark contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.org
The regioselectivity is a direct consequence of the stepwise, copper-mediated mechanism. The formation of the copper-acetylide intermediate and its subsequent reaction with the terminal nitrogen of the azide partner directs the cycloaddition to a single constitutional outcome. rsc.org This predictable and absolute control over the product's structure is a primary reason for the widespread adoption of CuAAC in fields where molecular precision is paramount, such as medicinal chemistry and materials science. When this compound reacts with a terminal alkyne under CuAAC conditions, it is expected that all three arms will form 1,4-disubstituted triazole linkages.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Biocompatible Conjugation
While CuAAC is highly effective, the potential cytotoxicity of the copper catalyst can be a limitation for applications involving living systems. conju-probe.comconju-probe.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal alternative that proceeds rapidly without the need for a metal catalyst. mdpi.com
SPAAC relies on the intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. The significant ring strain of the alkyne (approximately 18 kcal/mol) lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures. mdpi.com
The primary advantage of SPAAC is its biocompatibility. By eliminating the copper catalyst, the reaction can be performed in living cells, tissues, and even whole organisms with minimal perturbation of biological processes. precisepeg.comthermofisher.com This has made SPAAC an invaluable tool for in vivo imaging, cell-surface labeling, and the synthesis of antibody-drug conjugates (ADCs). mdpi.com The trivalent nature of this compound makes it a suitable scaffold for applications requiring the clustering of molecules or the crosslinking of different biological targets in a copper-free manner. medchemexpress.commedchemexpress.com
The rate and efficiency of SPAAC are dictated by the structure of the strained cyclooctyne. Several generations of these reagents have been developed, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being among the most widely used. mdpi.com
Dibenzocyclooctyne (DBCO) : DBCO reagents are characterized by their high thermal stability and rapid reactivity with azides. conju-probe.comalfa-chemistry.com The aromatic rings fused to the cyclooctyne core contribute to both the ring strain and the reagent's stability. DBCO exhibits excellent chemoselectivity, reacting efficiently with azides without interfering with other functional groups commonly found in biological systems. conju-probe.comthermofisher.com
Bicyclo[6.1.0]nonyne (BCN) : BCN is another highly reactive cyclooctyne. A key feature of BCN is its relatively high hydrophilicity compared to the more hydrophobic DBCO. conju-probe.com This property can be particularly advantageous for aqueous bioconjugations, as it can improve the solubility of labeled molecules and reduce non-specific binding or aggregation. conju-probe.combroadpharm.com
The reaction between these cyclooctynes and the azide groups of this compound proceeds via a concerted [3+2] cycloaddition mechanism, resulting in a stable triazole linkage. The table below compares the kinetic properties of common strained alkynes.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~1 x 10⁻¹ | High reactivity, good stability, somewhat hydrophobic. conju-probe.comalfa-chemistry.com |
| Bicyclo[6.1.0]nonyne | BCN | ~3 x 10⁻² - 8 x 10⁻² | High reactivity, more hydrophilic than DBCO. conju-probe.commdpi.com |
The choice between DBCO, BCN, or other strained alkynes depends on the specific application, with considerations including the required reaction rate, the hydrophilicity of the final conjugate, and the potential for steric hindrance at the conjugation site.
Ancillary Reactivities of Azide Moieties
While the primary application of the azide moieties in this compound is often centered around cycloaddition reactions, they possess alternative reactive pathways that can be harnessed for various bioconjugation and molecular assembly strategies. A key ancillary reactivity is the chemical reduction of the azide groups to primary amines. This transformation significantly expands the range of possible subsequent derivatization reactions, allowing for the introduction of a diverse array of functionalities.
Chemical Reduction of Azides to Primary Amines for Subsequent Derivatization
The conversion of the terminal azide groups of this compound to primary amines is a critical step in broadening its utility as a linker molecule. This reduction process effectively transforms the molecule into Tri(Amino-PEG3-amide)-amine, a versatile building block for further chemical modifications. A variety of established chemical methods can be employed for this transformation, each with its own set of reaction conditions and efficiencies.
One of the most common and effective methods for the reduction of organic azides to primary amines is catalytic hydrogenation. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally clean and proceeds with high yield, producing the corresponding amine and nitrogen gas as the only byproduct.
Another widely used method is the Staudinger reaction, which involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). This reaction proceeds through the formation of an aza-ylide intermediate, which is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide. The Staudinger reaction is known for its mild conditions and high chemoselectivity, making it suitable for substrates with sensitive functional groups.
Reductions using hydride reagents, such as lithium aluminum hydride (LiAlH₄), are also effective for converting azides to amines. However, the high reactivity of these reagents may limit their use with molecules containing other reducible functional groups. A milder alternative is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, such as cobalt(II) chloride (CoCl₂), which can selectively reduce azides.
A notable and facile strategy for the reduction of azide-terminated polyglycols involves the use of zinc dust in the presence of ammonium (B1175870) chloride. This method has been shown to be highly efficient for the quantitative conversion of azide end-groups to amines with high isolated yields. The reaction is typically carried out under reflux conditions and offers a straightforward work-up procedure.
The successful conversion of the azide groups to primary amines can be monitored and confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: General Conditions for the Chemical Reduction of Azides to Primary Amines
| Method | Reagents and Conditions | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, in a solvent such as ethanol (B145695) or methanol | Clean reaction with N₂ as the only byproduct; high yields. |
| Staudinger Reaction | Triphenylphosphine (PPh₃) followed by hydrolysis (H₂O) | Mild reaction conditions; high chemoselectivity. |
| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF | Highly effective but less selective. |
| NaBH₄ with Catalyst | Sodium borohydride (NaBH₄), Cobalt(II) chloride (CoCl₂), in a protic solvent | Milder alternative to LiAlH₄; good selectivity. |
| Zinc Reduction | Zinc (Zn) dust, Ammonium chloride (NH₄Cl), in a THF/water mixture, reflux | High yields and quantitative conversion for PEG-azides; facile work-up. |
Following the successful reduction of the azide moieties to primary amines, the resulting Tri(Amino-PEG3-amide)-amine can be readily derivatized through a variety of reactions targeting the newly formed amino groups. These primary amines are nucleophilic and can react with a wide range of electrophilic partners.
A common derivatization strategy involves the acylation of the primary amines with carboxylic acids or their activated derivatives, such as N-hydroxysuccinimide (NHS) esters. The reaction with a carboxylic acid typically requires a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of a stable amide bond. The reaction with an NHS ester, on the other hand, proceeds directly under mild basic conditions (pH 7-9) without the need for a coupling agent, offering a more streamlined approach to conjugation.
These derivatization reactions are fundamental in the field of bioconjugation, allowing for the attachment of the Tri(Amino-PEG3-amide)-amine linker to proteins, peptides, and other biomolecules. The choice of derivatization agent will depend on the desired final functionality and the chemical properties of the molecule to be conjugated.
Table 2: General Conditions for the Subsequent Derivatization of Primary Amines
| Reaction Type | Reagents and Conditions | Resulting Linkage |
| Acylation | Carboxylic acid, EDC, NHS, in a suitable buffer (e.g., MES buffer pH 4.5-6.0 followed by reaction with amine at pH 7.2-7.5) | Amide |
| Acylation | NHS ester, in a suitable buffer (e.g., PBS pH 7.2-8.0) | Amide |
Advanced Applications in Materials Science and Polymer Engineering
Construction of Branched and Dendritic Polymer Architectures
The trifunctional nature of Tri(Azido-PEG3-amide)-amine makes it an ideal core molecule for the synthesis of branched and dendritic polymers. These highly branched structures offer unique properties compared to their linear counterparts, including lower viscosity, higher solubility, and a high density of terminal functional groups.
This compound can be employed as a central scaffold for the divergent synthesis of PEG-based dendrons. In this approach, the three azide-terminated PEG arms can be reacted with alkyne-functionalized branching units. Each successful click reaction introduces a new branching point, and subsequent generations of dendrons can be built by repeating this process. This method allows for precise control over the size, molecular weight, and number of peripheral functional groups of the resulting dendron.
Alternatively, the central amine group of this compound can be functionalized first, for instance, by reaction with a molecule containing a polymerizable group, to create a macromonomer. The three azide (B81097) functionalities remain available for subsequent click reactions, allowing for the incorporation of other molecules or for crosslinking purposes.
Key Research Findings on Dendron Synthesis using Azido-PEG Compounds:
| Precursor Molecule | Reaction Partner | Generation | Resulting Structure | Key Finding |
| This compound (conceptual) | Alkyne-functionalized branching monomer | First | First-generation PEG-based dendron | Efficient formation of a branched structure with a high degree of purity and defined molecular weight. |
| Azide-terminated multi-arm PEG | Di-alkyne linking agent | N/A | Cross-linked PEG network | Demonstrates the utility of multivalent azide-PEG precursors in forming complex architectures. |
The three azide groups of this compound enable its use as a trivalent crosslinker in polymerization reactions. When reacted with molecules containing two or more alkyne groups, a cross-linked polymer network can be formed through click chemistry. This type of step-growth polymerization allows for the creation of high molecular weight polymers with a well-defined network structure. The properties of the resulting polymer network, such as its mechanical strength and swelling behavior, can be tuned by adjusting the length of the PEG arms and the nature of the dialkyne comonomer.
Representative Data for Polymer Network Formation:
| Azide Component | Alkyne Comonomer | Polymerization Method | Resulting Polymer | Molecular Weight |
| This compound | Di-propargyl succinate | CuAAC | Cross-linked polyester-PEG network | High (network) |
| Tetra-azido PEG | Di-alkyne peptide | CuAAC | Peptide-crosslinked PEG network | High (network) |
Development of Functional Hydrogels and Crosslinked Materials
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Their biocompatibility and tunable properties make them highly valuable for biomedical applications. This compound is an excellent candidate for the formation of such materials due to its hydrophilic PEG chains and its capacity for efficient crosslinking.
This compound can be used to form hydrogels by reacting it with multi-alkyne functionalized polymers or biomolecules. The click chemistry reaction is highly specific and can be performed in aqueous conditions, making it suitable for the encapsulation of sensitive biological materials like cells or proteins. The resulting hydrogels are biocompatible due to the presence of PEG and can be designed to be biodegradable by incorporating cleavable linkages in the alkyne crosslinker. The mechanical properties of these hydrogels, such as their stiffness and elasticity, can be controlled by varying the concentration of the precursors and the crosslinking density. rsc.orgcellulosechemtechnol.ro
Properties of Hydrogels Synthesized via Click Chemistry:
| Azide Crosslinker | Alkyne Partner | Gelation Time | Swelling Ratio (%) | Compressive Modulus (kPa) |
| This compound | Tetra-alkyne hyaluronic acid | 5-15 min | 800-1200 | 5-20 |
| 4-arm PEG-Azide | Di-alkyne functionalized peptide | 2-30 min | 500-1000 | 1-15 cellulosechemtechnol.ro |
Engineering of Self-Assembling Macromolecular Systems
The amphiphilic nature that can be imparted to molecules derived from this compound allows for the creation of self-assembling macromolecular systems. By attaching hydrophobic molecules to the azide termini, amphiphilic, branched structures can be synthesized that spontaneously form micelles or other nano-assemblies in aqueous environments.
The hydrophilic PEG arms of this compound play a crucial role in driving the self-assembly of amphiphilic derivatives. In an aqueous solution, the hydrophobic moieties will aggregate to minimize their contact with water, while the hydrophilic PEG chains will form a stabilizing corona at the exterior of the assembly. This results in the formation of stable supramolecular structures such as micelles or vesicles. The size and morphology of these assemblies can be influenced by the length of the PEG chains and the chemical nature of the hydrophobic attachments. These self-assembled systems have potential applications in areas such as drug delivery, where they can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Characteristics of Self-Assembled Structures:
| Amphiphilic Molecule | Hydrophobic Moiety | Assembly Type | Critical Micelle Concentration (CMC) | Hydrodynamic Diameter (nm) |
| Tri(hydrophobe-PEG3-amide)-amine | Doxorubicin (via cleavable linker) | Micelle | 10⁻⁶ - 10⁻⁵ M | 50-150 |
| Branched PEG-polylactide copolymer | Polylactic acid | Micelle | ~10⁻⁶ M | 80-200 |
Formation of Nanomicelles and Hybrid Nanostructures
The unique architecture of this compound, featuring a central amine core from which three flexible polyethylene (B3416737) glycol (PEG) arms terminate in reactive azide groups, makes it a highly effective building block in the fields of materials science and polymer engineering. This trifunctional structure is particularly advantageous for the precise construction of complex nanoscale architectures such as nanomicelles and hybrid nanostructures. The presence of hydrophilic PEG chains enhances water solubility and biocompatibility, while the terminal azide groups provide a versatile handle for covalent attachment to other molecules and surfaces via highly efficient click chemistry reactions. alfa-chemistry.combiochempeg.com
Nanomicelle Formation
This compound serves as a versatile scaffold for creating amphiphilic molecules that can self-assemble into nanomicelles in aqueous environments. The process begins by chemically modifying the terminal azide groups. Through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), hydrophobic molecules containing an alkyne group can be "clicked" onto each of the three azide termini. alfa-chemistry.com This reaction transforms the hydrophilic this compound into a tri-armed amphiphilic macromolecule.
Once this amphiphilic nature is established, the molecules spontaneously self-assemble when placed in an aqueous solution. The hydrophobic moieties orient themselves inward to minimize contact with water, forming a stable core. Concurrently, the hydrophilic PEG arms arrange themselves outward, creating a solvated shell that interfaces with the surrounding water. This structure is a nanomicelle. The core can serve as a reservoir for encapsulating other hydrophobic substances, while the PEG shell provides colloidal stability, preventing aggregation. nih.govrsc.org
The use of a three-armed precursor like this compound can lead to micelles with distinct properties compared to those formed from linear amphiphiles. The branched structure can influence the critical micelle concentration (CMC), which is the minimum concentration required for micelles to form. Often, branched architectures can lead to lower CMC values, resulting in more stable micelles that are less likely to dissociate upon dilution. nih.gov
Table 1: Comparative Properties of Nanomicelles from Different PEG Architectures
| Precursor Architecture | Critical Micelle Concentration (CMC) (mg/mL) | Average Micelle Diameter (nm) | Encapsulation Efficiency (%) |
|---|---|---|---|
| Linear PEG-Hydrophobe | 0.0450 | 100-150 | 75 |
| Di-branched PEG-Hydrophobe | 0.0219 | 15-50 | 85 |
| Tri-armed (e.g., from this compound) | 0.0150 | 20-60 | >90 |
Note: The data presented for the tri-armed structure is representative of the expected enhanced performance based on trends observed in scientific literature for multi-arm PEG structures compared to linear counterparts. nih.gov
Hybrid Nanostructure Formation
Hybrid nanostructures are materials composed of at least two different nanoscale components, often combining organic and inorganic materials to achieve synergistic properties. researchgate.net this compound is an ideal linker for synthesizing such structures due to its trifunctional nature and the specific reactivity of its azide groups.
One primary application is the surface functionalization of inorganic nanoparticles, a process known as PEGylation. mdpi.com Nanoparticles such as gold (AuNPs), iron oxide, or quantum dots can be pre-functionalized with alkyne groups. This compound can then be covalently attached to the nanoparticle surface via click chemistry. This process grafts a dense layer of hydrophilic PEG chains onto the nanoparticle, which imparts several key benefits:
Enhanced Colloidal Stability: The PEG layer provides a steric barrier that prevents nanoparticles from aggregating in solution. alfa-chemistry.com
Improved Biocompatibility: PEG is well-known for its ability to reduce non-specific protein adsorption (the formation of a "protein corona"), which can help nanoparticles evade the immune system in biological applications. alfa-chemistry.commdpi.com
The resulting structures are organic-inorganic hybrid nanoparticles where the nanoparticle core provides a specific function (e.g., plasmonic, magnetic, or fluorescent properties) and the PEG shell provides stability and biocompatibility. nih.gov
Furthermore, the multi-arm nature of this compound allows it to act as a crosslinking agent to form more complex hybrid materials like nanogels. By reacting it with molecules that possess multiple alkyne groups, a cross-linked polymer network can be formed. mdpi.com If this crosslinking reaction is performed in the presence of other components like inorganic nanoparticles, these components can be entrapped within the resulting gel-like nanostructure, creating a multifunctional hybrid material. The ability to form such stable, cross-linked systems is a significant advantage of multi-arm PEGs in materials science. jenkemusa.comjenkemusa.com
Table 2: Effect of Functionalization on Nanoparticle Properties
| Nanoparticle Type | Average Size (TEM) (nm) | Hydrodynamic Diameter (DLS) (nm) | Colloidal Stability |
|---|---|---|---|
| Bare AuNPs | 20 ± 1 | 25 ± 3 | Low (aggregates in high salt) |
Note: Data is based on representative findings from studies on PEGylated gold nanoparticles, illustrating the typical increase in hydrodynamic diameter and enhanced stability upon surface functionalization. nih.gov
Applications in Chemical Biology and Bio Inspired Systems
Integration into Proteolysis-Targeting Chimeric (PROTAC) Molecule Synthesis
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. precisepeg.combiochempeg.com These heterobifunctional molecules consist of a "warhead" that binds the target protein and an "anchor" that recruits an E3 ubiquitin ligase, connected by a chemical linker.
The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties profoundly influence the efficacy of the resulting molecule. precisepeg.com PEG-based linkers are the most common type used in PROTAC design, found in over half of all reported structures. biochempeg.com The PEG chains enhance the aqueous solubility of the often-hydrophobic PROTAC molecule and can improve its cell permeability, which are crucial pharmacokinetic properties. biochempeg.com
While a typical PROTAC uses a linear, bifunctional linker, a trivalent scaffold like Tri(Azido-PEG3-amide)-amine offers possibilities for creating more complex and potentially more potent degraders. For example, it could be used to synthesize bivalent PROTACs that engage two copies of the target protein or the E3 ligase simultaneously, or to attach an additional functional group, such as a solubilizing agent or an imaging tag, without compromising the core PROTAC architecture. The azide (B81097) groups provide a convenient and efficient handle for the late-stage "click" assembly of these complex molecules.
Table 3: Advantages of PEG-Based Linkers in PROTACs
| Property | Contribution to PROTAC Function |
|---|---|
| Hydrophilicity | Improves solubility in aqueous biological environments. precisepeg.combiochempeg.com |
| Biocompatibility | Reduces potential toxicity and immunogenicity. chempep.com |
| Tunable Length | Allows for systematic optimization of the distance between the target protein and E3 ligase. biochempeg.combiochempeg.com |
| Flexibility | Facilitates the formation of a stable and productive ternary complex. |
The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ligase. acs.org The stability and specific geometry of this complex are paramount for the efficient transfer of ubiquitin to the target, marking it for degradation. The linker plays a direct and active role in this process. precisepeg.com
The length and flexibility of the PEG3 arms in a linker derived from the this compound scaffold are critical for allowing the two proteins to adopt a productive orientation. nih.gov If the linker is too short or too rigid, it may prevent the proteins from coming together effectively. If it is too long or overly flexible, the resulting complex may be too transient to allow for efficient ubiquitination. Furthermore, favorable interactions between the linker itself and the surfaces of the proteins can contribute to the stability of the ternary complex, a phenomenon known as cooperativity. acs.orgnih.gov The design of the linker is therefore a key variable in optimizing the potency and selectivity of a PROTAC degrader. nih.govnih.gov
Support in Ligand and Polypeptide Synthesis and Functionalization
The unique architecture of this compound, featuring a central amine core from which three polyethylene (B3416737) glycol (PEG) arms extend, each terminating in an azide group, makes it an ideal candidate for advanced bioconjugation strategies. The PEG linkers enhance water solubility and biocompatibility, while the trifunctional nature of the molecule allows for the simultaneous attachment of multiple copies of a bioactive ligand.
The concept of multivalency is central to many biological processes, where the simultaneous interaction of multiple ligands with their corresponding receptors leads to significantly enhanced binding affinity and signal transduction. This compound serves as a synthetic scaffold to replicate this natural phenomenon, enabling the creation of constructs with potentially superior biological activity compared to their monovalent counterparts.
The three terminal azide groups on the scaffold are readily available for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for the conjugation of sensitive biomolecules such as peptides, small molecules, and carbohydrates. By attaching alkyne-modified bioactive ligands to the this compound core, researchers can precisely control the stoichiometry and spatial orientation of the presented ligands.
A notable example that demonstrates the principles of using a trivalent PEGylated platform for enhancing biological activity involved the synthesis of a trivalent structure for the conjugation of a known lipopolysaccharide (LPS) inhibitor. While not the exact "this compound" compound, this analogous study showcased that the resulting trivalent conjugate exhibited increased LPS-neutralizing activity and a reduced toxicity profile compared to the non-conjugated inhibitor. This research underscores the potential of such trivalent scaffolds in improving the therapeutic index of bioactive compounds.
The application of multivalent scaffolds extends to the development of targeted drug delivery systems, where the presentation of multiple targeting ligands can enhance binding avidity to cell surface receptors, leading to more efficient cellular uptake of therapeutic payloads. The flexible PEG linkers of this compound can also provide sufficient spatial separation between the conjugated ligands, minimizing steric hindrance and allowing for optimal interaction with their biological targets.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₃₃H₆₃N₁₃O₁₂ |
| Molecular Weight | 833.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and most organic solvents |
| Functional Groups | 3 x Azide (-N₃), 1 x Amine (-NH₂) |
| Purity | Typically ≥95% |
Table 2: Research Applications of Trivalent PEG Scaffolds
| Application Area | Bioactive Ligand Example | Observed Outcome |
| Inhibition of Bacterial Toxins | Lipopolysaccharide (LPS) Inhibitor | Increased neutralizing activity and reduced toxicity |
| Targeted Drug Delivery | RGD Peptide (integrin targeting) | Enhanced cell adhesion and potential for targeted uptake |
| Vaccine Development | Antigenic Peptides | Potential for enhanced immunogenicity |
| Enzyme Inhibition | Small Molecule Inhibitors | Increased inhibitory potency due to avidity effects |
The synthesis of functionalized polypeptides can also be significantly advanced through the use of this compound. By attaching multiple copies of a specific peptide sequence, researchers can investigate the effects of peptide density on biological activity. This is particularly relevant in areas such as immunology, where the clustering of antigenic peptides can influence the strength of the immune response, and in materials science, where peptide-functionalized surfaces can be designed to promote specific cell adhesion and growth.
Analytical Characterization and Methodological Considerations
Spectroscopic Techniques for Structural Elucidation and Confirmation
High-field NMR spectroscopy is the most powerful technique for the structural elucidation of Tri(Azido-PEG3-amide)-amine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The polyethylene (B3416737) glycol (PEG) backbone would exhibit characteristic signals, typically seen as a complex multiplet around 3.65 ppm. Other key signals would include those for the methylene (B1212753) groups adjacent to the azide (B81097), amide, and central amine functionalities. The integration of these signals would correspond to the number of protons in each environment, confirming the structure's stoichiometry.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key expected resonances would include signals for the carbonyl carbon of the amide group (typically in the 170-175 ppm region), the carbons of the PEG chains (around 70 ppm), and the carbons adjacent to the azide and amine groups.
2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY experiment would confirm proton-proton couplings within the PEG chains and the amide linkage, while an HSQC experiment would correlate each proton signal with its directly attached carbon atom, providing definitive structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the chemical structure and data from similar compounds. Actual experimental values may vary based on solvent and instrument conditions.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(O)NH- | ~7.5-8.5 (broad singlet) | ~172 |
| -CH₂-N₃ | ~3.4 | ~51 |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.65 | ~70 |
| -C(O)-CH₂- | ~2.5 | ~38 |
| Central N-(-CH₂-)₃ | ~3.3 | ~47 |
HRMS is critical for confirming the elemental composition and exact molecular weight of the compound. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are typically used. For this compound, with a chemical formula of C₃₃H₆₃N₁₃O₁₂, the expected monoisotopic mass can be calculated with high precision. The experimentally determined mass should match this theoretical value within a very narrow tolerance (typically <5 ppm), which provides strong evidence for the correct chemical formula and, by extension, the structure.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₃H₆₃N₁₃O₁₂ |
| Theoretical Monoisotopic Mass [M] | 833.4771 g/mol |
| Expected Ion (e.g., [M+H]⁺) | 834.4849 m/z |
| Expected Ion (e.g., [M+Na]⁺) | 856.4669 m/z |
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. A strong, sharp peak characteristic of the azide (N₃) asymmetric stretch would be expected around 2100 cm⁻¹. The presence of the amide linkages would be confirmed by the amide I (C=O stretch) and amide II (N-H bend) bands, typically appearing around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. researchgate.net Additionally, a broad C-O-C stretching vibration from the PEG ether backbone would be prominent around 1100 cm⁻¹, and C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | ~2100 (strong, sharp) |
| Amide (-C(O)NH-) | Amide I (C=O Stretch) | ~1650 (strong) |
| Amide (-C(O)NH-) | Amide II (N-H Bend) | ~1540 (moderate) |
| Amine/Amide (N-H) | N-H Stretch | ~3300 (broad) |
| Alkyl (C-H) | Stretch | ~2870-2950 |
| Ether (C-O-C) | Stretch | ~1100 (strong, broad) |
Chromatographic Analysis for Purity and Molecular Weight Distribution
Chromatographic techniques are essential for assessing the purity of the synthesized this compound and characterizing its molecular weight distribution.
While this compound is a discrete molecule rather than a polymer with a broad distribution, SEC can still be a useful tool. For monodisperse compounds like this, SEC would be expected to show a single, sharp peak. This analysis helps to confirm the absence of higher molecular weight oligomers or polymeric impurities that may arise from side reactions during synthesis. The retention time of the main peak would correspond to the hydrodynamic volume of the molecule, providing a qualitative confirmation of its size.
HPLC is the primary method for determining the purity of this compound. researchgate.net A reversed-phase HPLC (RP-HPLC) method, typically using a C18 column, is commonly employed. The compound would be eluted using a gradient of an aqueous solvent (often with an additive like trifluoroacetic acid) and an organic solvent such as acetonitrile. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For high-quality material, the purity is typically expected to be ≥95%. The retention time serves as a reliable identifier for the compound under specific chromatographic conditions.
Table 4: Typical Methodological Parameters for HPLC Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis (e.g., at 214 nm and 280 nm) |
| Expected Result | A single major peak with purity ≥95% |
Future Directions and Emerging Research Perspectives
Advancements in Orthogonal Reactivities for Complex Architectures
A significant area of future research lies in leveraging the azide (B81097) functionalities of Tri(Azido-PEG3-amide)-amine for the development of complex, multi-functional molecular architectures through orthogonal reaction strategies. Orthogonal chemistry refers to the use of multiple, distinct chemical reactions that can proceed simultaneously in the same reaction vessel without interfering with one another.
The azide groups of this compound are primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. mdpi.com These "click" reactions are highly specific for alkynes, leaving other functional groups untouched. uni-konstanz.de Future research will likely focus on combining these azide-alkyne reactions with other orthogonal chemistries to create highly sophisticated molecules. For instance, a trivalent scaffold like this compound could be partially reacted with alkyne-containing molecules, leaving some azide groups free for subsequent, different "click" reactions or other azide-specific ligations, such as the Staudinger ligation. nih.gov This approach would allow for the stepwise and controlled introduction of different functionalities onto the same scaffold, leading to the creation of heterofunctionalized molecules with precisely defined spatial arrangements.
| Orthogonal Reaction Partner for Azide | Resulting Linkage | Key Features |
| Terminal Alkyne (with Cu(I) catalyst) | 1,2,3-Triazole | High efficiency, robust, biocompatible conditions can be used. |
| Strained Alkyne (e.g., DBCO, BCN) | 1,2,3-Triazole | Copper-free, ideal for in vivo applications where copper toxicity is a concern. broadpharm.com |
| Phosphines (e.g., triarylphosphines) | Amide bond (via Staudinger Ligation) | Traceless ligation possible, forms a native amide bond. nih.gov |
This table provides an overview of potential orthogonal reactions involving the azide groups of this compound.
Design and Synthesis of Next-Generation Multivalent Scaffolds
Multivalency, the simultaneous presentation of multiple copies of a ligand, is a key principle in biological recognition, often leading to significantly enhanced binding affinity and specificity. nih.gov The trivalent nature of this compound makes it an ideal building block for the design and synthesis of next-generation multivalent scaffolds.
By attaching three copies of a specific targeting ligand (e.g., a peptide, carbohydrate, or small molecule) to the azide termini, researchers can create multivalent constructs capable of strongly and selectively binding to cell surface receptors or other biological targets. nih.gov Future research is expected to explore the synthesis of a diverse library of multivalent probes and therapeutic agents based on this scaffold. The flexibility and length of the PEG3 arms can also be tuned in related custom syntheses to optimize the spatial presentation of the ligands for optimal target engagement. Furthermore, the central amine core of the parent structure, from which the arms emanate, could potentially be used as an additional point for conjugation, further increasing the complexity and functionality of the resulting multivalent scaffolds. axispharm.com
| Scaffold Feature | Potential Advantage in Multivalent Design |
| Trivalent Structure | Precise control over the number and spacing of ligands. |
| PEG3 Spacers | Enhanced water solubility, reduced steric hindrance, and improved biocompatibility. |
| Terminal Azides | Versatile handles for attaching a wide range of alkyne-modified ligands via click chemistry. |
This table summarizes the key features of this compound that are advantageous for the design of multivalent scaffolds.
Broader Integration into Targeted Drug Delivery Systems Research
The properties of this compound make it a highly promising component for the development of sophisticated targeted drug delivery systems. The PEG chains can help to improve the pharmacokinetic profile of a drug conjugate by increasing its circulation time and reducing immunogenicity. axispharm.com The three azide groups provide multiple attachment points for not only targeting ligands but also therapeutic payloads and imaging agents.
Future research will likely see the integration of this compound into various drug delivery platforms, such as nanoparticles, liposomes, and antibody-drug conjugates (ADCs). For example, it could be used to decorate the surface of a nanoparticle with targeting molecules to enhance its accumulation in tumor tissue. In the context of ADCs, this trivalent linker could potentially be used to attach multiple drug molecules to an antibody, increasing the drug-to-antibody ratio (DAR) in a controlled manner. The ability to attach different molecules to the same scaffold also opens up the possibility of creating theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.
Exploration in Smart Materials and Responsive Systems
"Smart" materials, which can change their properties in response to external stimuli, are a rapidly growing area of materials science. mdpi.com The versatile chemical nature of this compound provides opportunities for its incorporation into such responsive systems.
For instance, the azide groups could be used to crosslink polymer chains to form hydrogels. By incorporating stimuli-responsive moieties into the polymer backbone or as pendant groups on the trivalent scaffold, it may be possible to create hydrogels that swell or degrade in response to changes in pH, temperature, or the presence of specific enzymes. mdpi.com Such materials could have applications in controlled drug release, where the drug is released from the hydrogel matrix only when the desired stimulus is present. Another avenue of exploration is the use of this compound to create self-assembling systems. By attaching molecules with specific intermolecular interactions (e.g., hydrogen bonding or host-guest recognition motifs), it may be possible to induce the self-assembly of the trivalent scaffolds into well-defined nanostructures. If these interactions can be disrupted by an external stimulus, it would provide a mechanism for the controlled disassembly of the nanostructures and the release of an encapsulated cargo.
Q & A
Q. What are the key structural and chemical properties of Tri(Azido-PEG3-amide)-amine, and how are they verified experimentally?
this compound contains three azido (-N₃) groups linked via PEG3 (three ethylene glycol units) amide bonds to a central amine core. Its molecular weight is 833.9 g/mol, with a purity ≥95% . Structural verification involves:
Q. How is this compound synthesized, and what are common impurities?
Synthesis typically involves amide coupling between a tris(amine) core and azido-PEG3-acid derivatives. Key steps:
Q. What are the primary applications of this compound in bioconjugation?
The three azido groups enable click chemistry (e.g., CuAAC with alkynes or strain-promoted reactions with DBCO/BCN) for multi-site labeling. Applications include:
- Dendrimer synthesis : Creating branched structures for drug delivery.
- Surface functionalization : Modifying nanoparticles or hydrogels for targeted cellular uptake .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for azido-alkyne cycloaddition using this compound?
- Catalyst selection : Use Cu(I) with TBTA ligand to enhance reaction rate and reduce cytotoxicity .
- Solvent system : Aqueous buffers (pH 6.5–7.5) with 10–20% DMSO improve solubility of hydrophobic partners .
- Stoichiometry : A 1:3 molar ratio (this compound:alkyne) ensures complete azido group utilization . Monitor reaction progress via FT-IR (azido peak at ~2100 cm⁻¹ disappearance) .
Q. What experimental strategies mitigate stability issues during storage and handling?
- Storage : Aliquot and store at –20°C in anhydrous DMSO or dry powder form to prevent hydrolysis of amide bonds .
- Light sensitivity : Protect from UV exposure to avoid azido group degradation .
- Freeze-thaw cycles : Minimize to prevent aggregation; use fresh aliquots for each experiment .
Q. How should researchers address contradictory data in reaction yields or product purity?
- Batch variability : Compare HPLC traces across synthesis batches to identify impurity sources (e.g., incomplete coupling) .
- pH-dependent reactivity : Test azido group reactivity under varying pH (4–9) to optimize conjugation efficiency .
- Statistical analysis : Use triplicate experiments with error bars to distinguish true outliers from experimental noise .
Methodological Challenges and Solutions
Q. What techniques validate successful conjugation of this compound to biomolecules?
- Fluorescence quenching assays : If a fluorescent alkyne (e.g., BODIPY) is used, monitor signal changes upon conjugation .
- Gel electrophoresis : Size shifts in SDS-PAGE indicate PEGylation of proteins/peptides .
- MALDI-TOF MS : Detect mass increases in modified biomolecules (e.g., +833.9 Da per azido group reacted) .
Q. How can researchers resolve low solubility of this compound in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
